Androstenone Hydrazone
Overview
Description
Mechanism of Action
Target of Action
Androstenone Hydrazone is a derivative of Androstenedione . Androstenedione is a 19-carbon steroid hormone produced in the adrenal glands and the gonads . It serves as a precursor to testosterone as well as estrone and estradiol . Therefore, the primary targets of this compound are likely to be similar to those of Androstenedione, which include various steroid hormone receptors.
Mode of Action
It is known that androstenedione, from which this compound is derived, is an intermediate step in the biochemical pathway that produces the androgen testosterone and the estrogens estrone and estradiol . Therefore, it can be inferred that this compound might interact with its targets in a similar manner, leading to the production of these hormones.
Biochemical Pathways
Androstenedione, the parent compound of this compound, is synthesized from androstadienol by 3β-hydroxysteroid dehydrogenase . It can be converted into androstenone by 5α-reductase, which can subsequently be converted into 3α-androstenol or 3β-androstenol by 3-ketosteroid reductase . These transformations are part of the steroid hormone biosynthesis pathway, which plays a crucial role in the regulation of various physiological processes.
Pharmacokinetics
The pharmacokinetics of androstenedione, its parent compound, have been reviewed It is expected that this compound would have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties to Androstenedione
Result of Action
Hydrazone derivatives have been reported to have antinociceptive and anti-inflammatory activities . The hydrazone with the greatest potency significantly reduced nociceptive behavior . Moreover, it was found to block the COX-2 enzyme, reducing arachidonic acid metabolism and consequently decreasing the production of prostaglandins, which are important inflammatory mediators .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hydrazones, including Androstenone Hydrazone, typically involves the reaction of hydrazides with aldehydes or ketones. The process can be carried out using various methods such as solution-based synthesis, mechanosynthesis, and solid-state melt reactions . For this compound, the reaction involves the condensation of androstenone with hydrazine under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. Techniques such as high-performance liquid chromatography (HPLC) are employed for the quantification and characterization of the compound .
Chemical Reactions Analysis
Types of Reactions: Androstenone Hydrazone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted hydrazones or hydrazides.
Scientific Research Applications
Androstenone Hydrazone has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical method development and validation
Biology: Investigated for its potential antimicrobial and antitubercular activities.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the synthesis of other complex molecules and as a catalyst in various chemical reactions
Comparison with Similar Compounds
Androstenedione: A precursor to testosterone and estrogens, known for its role in steroidogenesis
Hydrazone Derivatives: Compounds such as Schiff base hydrazones and 2,4-dinitrophenylhydrazones, which exhibit similar chemical properties and biological activities.
Uniqueness: Androstenone Hydrazone is unique due to its specific structure derived from androstenone, which imparts distinct biological activities and chemical reactivity. Its applications in analytical chemistry and pharmaceuticals further highlight its significance .
Properties
IUPAC Name |
(3S,8R,9S,10R,13S,14S,17Z)-17-hydrazinylidene-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O/c1-18-9-7-13(22)11-12(18)3-4-14-15-5-6-17(21-20)19(15,2)10-8-16(14)18/h3,13-16,22H,4-11,20H2,1-2H3/b21-17-/t13-,14-,15-,16-,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKFUDDFHUANII-BBNBXUPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=NN)CC=C4C3(CCC(C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1\2CC[C@H]3[C@H]([C@@H]1CC/C2=N/N)CC=C4[C@@]3(CC[C@@H](C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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